molecular formula C20H44N2 B3056594 1,2-Ethanediamine, N-octadecyl- CAS No. 7261-74-7

1,2-Ethanediamine, N-octadecyl-

Cat. No.: B3056594
CAS No.: 7261-74-7
M. Wt: 312.6 g/mol
InChI Key: LMTSQIZQTFBYRL-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N-octadecyl- (CAS 7261-63-4) is a substituted ethylenediamine derivative where one amino group is replaced by an octadecyl (C₁₈H₃₇) chain. Its molecular formula is C₂₂H₄₉N₃, with a molecular weight of 355.64 g/mol (). This compound belongs to the class of alkyl-substituted diamines, characterized by a hydrophobic octadecyl tail and a hydrophilic ethylenediamine backbone.

Properties

IUPAC Name

N'-octadecylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h22H,2-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTSQIZQTFBYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525921
Record name N~1~-Octadecylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7261-74-7
Record name N~1~-Octadecylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,2-Ethanediamine, N-octadecyl- (CAS No. 7261-74-7) is a long-chain aliphatic amine that has garnered interest due to its potential applications in various biological contexts. This compound is characterized by its hydrophobic octadecyl chain, which influences its interaction with biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in applications ranging from pharmaceuticals to environmental science.

  • Molecular Formula : C18_{18}H38_{38}N2_2
  • Molecular Weight : 282.52 g/mol
  • Structure : The compound consists of an ethylenediamine backbone with an octadecyl group attached, enhancing its lipophilicity.

1. Toxicological Profile

Research indicates that long-chain aliphatic amines like N-octadecylamine can exhibit varying degrees of toxicity depending on their structure and exposure levels. The Canadian screening assessment highlighted that octadecylamine shows general toxicity effects, including impacts on the gastrointestinal tract and lymph nodes .

2. Enzyme Interaction

Recent studies have explored the use of N-octadecyl-modified supports in biocatalysis. For instance, lipase from Thermomyces lanuginosus was immobilized on methacrylate resins bearing octadecyl groups, resulting in enhanced stability and activity of the enzyme compared to traditional supports . This suggests that N-octadecyl modifications can significantly improve the performance of biocatalysts.

3. Chelation Properties

N-octadecyl-1,2-ethanediamine has been investigated for its chelation abilities with transition metals. Its structure allows it to effectively bind metal ions, which can be beneficial in applications such as wastewater treatment and metal recovery processes .

Case Studies

StudyFindings
Guimarães et al. (2023)Demonstrated that immobilizing TLL on octadecyl-modified supports increased enzyme stability and activity ratios by three-fold compared to non-modified supports .
Canadian Draft Assessment (2021)Identified general toxicity and specific organ effects (liver, kidneys) associated with long-chain aliphatic amines, including octadecylamine .
Bengtström et al. (2014)Explored the chelation efficiency of ethylenediamine derivatives for metal ion extraction, highlighting potential environmental applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Alkyl Chain Length Variations
  • N1,N2-Didodecyl-1,2-Ethanediamine (CAS 15411-40-2) :

    • Molecular formula: C₂₆H₅₆N₂ .
    • Shorter alkyl chains (dodecyl, C₁₂) reduce hydrophobicity compared to N-octadecyl-. This impacts solubility in polar solvents and melting points, with shorter chains typically lowering melting temperatures.

Key Trend : Longer alkyl chains (e.g., octadecyl) increase hydrophobicity and molecular weight, reducing volatility and aqueous solubility. Shorter or branched chains enhance solubility in organic solvents and may improve reaction kinetics in synthesis.

2.2 Functional Group Modifications
  • 1,2-Ethanediamine, N-(2-Aminoethyl)- (CAS 111-40-0): Additional aminoethyl groups introduce extra coordination sites, making it useful in chelation chemistry. Its vapor pressure at 626.91 K is 1906.90 kPa, indicating higher volatility than N-octadecyl- derivatives ().
  • Rhodamine 6G-Based pH-Sensitive Fluorophores :

    • Ethylenediamine derivatives with aromatic substituents (e.g., Rhodamine 6G) exhibit pH-dependent fluorescence. N-octadecyl- derivatives, lacking conjugated systems, are unlikely to show similar optical properties but may serve as hydrophobic anchors in sensor design ().
2.3 Physicochemical Properties
Property N-Octadecyl- (CAS 7261-63-4) N,N'-Didodecyl- (CAS 15411-40-2) N-(2-Aminoethyl)- (CAS 111-40-0)
Molecular Weight (g/mol) 355.64 380.71 116.20
Hydrophobicity High (C₁₈ chain) Moderate (C₁₂ chains) Low (polar aminoethyl group)
Volatility Low Low High (Pvap = 1906.90 kPa at 626.91 K)
Applications Surfactants, polymers Catalysis, surfactants Chelation, pharmaceuticals

Environmental and Regulatory Aspects

  • Environmental Persistence : Long alkyl chains (C₁₈) may increase persistence in sediments due to hydrophobicity, though biodegradability data is lacking.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,2-Ethanediamine, N-octadecyl- in laboratory settings?

  • Methodological Answer : Synthesis typically involves alkylation of ethylenediamine derivatives. A stepwise approach includes:

  • Reaction Setup : Reacting octadecyl halides with ethylenediamine under controlled pH (basic conditions) to minimize side reactions.
  • Purification : Use column chromatography or recrystallization to isolate the product, as described in single-factor and orthogonal optimization experiments .
  • Characterization : Confirm structure via 1^1H/13^13C NMR and mass spectrometry, referencing the molecular formula C22_{22}H49_{49}N3_3 (MW: 355.64 g/mol) .

Q. Which analytical techniques are most effective for characterizing 1,2-Ethanediamine, N-octadecyl-?

  • Methodological Answer :

  • Spectroscopy : NMR (nuclear Overhauser effects to confirm alkyl chain orientation) and FT-IR (amine N-H stretches at ~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular ion peaks matching the theoretical mass (355.64 g/mol) .
  • Chromatography : HPLC with UV detection to assess purity, noting retention times under reversed-phase conditions.

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 1,2-Ethanediamine, N-octadecyl-?

  • Methodological Answer :

  • Variable Selection : Key factors include temperature (40–80°C), molar ratio (ethylenediamine:alkyl halide), and reaction time (12–48 hrs).
  • Design Matrix : Use a 23^3 full factorial design to evaluate main effects and interactions. For example, higher temperatures may reduce reaction time but increase byproduct formation .
  • Response Analysis : Quantify yield and purity using ANOVA to identify optimal conditions. Orthogonal experiments in prior studies achieved >85% yield under 60°C and 1:1.2 molar ratio .

Q. How can computational modeling predict the reactivity of 1,2-Ethanediamine, N-octadecyl- in surfactant applications?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model self-assembly behavior in aqueous solutions using software like GROMACS. Input the SMILES string CCCCCCCCCCCCCCCCCCNCCNCCN to generate initial configurations .
  • Quantum Mechanics (QM) : Calculate electron density maps (e.g., DFT at B3LYP/6-31G* level) to predict nucleophilic sites on the amine groups.
  • Validation : Compare simulated critical micelle concentrations (CMC) with experimental data from tensiometry .

Q. How to resolve contradictions between computational predictions and experimental data on the compound’s stability?

  • Methodological Answer :

  • Hypothesis Testing : If simulations suggest thermal stability up to 150°C but experimental TGA shows decomposition at 120°C, re-examine force field parameters in MD simulations.
  • Sensitivity Analysis : Vary simulation conditions (e.g., solvation models) to align with empirical observations. Cross-reference with DSC data to identify phase transitions .
  • Error Sources : Account for impurities (e.g., residual solvents) in experimental samples that may lower observed stability .

Data Management and Safety

Q. What are the best practices for storing 1,2-Ethanediamine, N-octadecyl- to prevent degradation?

  • Methodological Answer :

  • Storage Conditions : Keep in airtight containers under inert gas (N2_2) at 2–8°C. Avoid exposure to light and humidity, which can hydrolyze amine groups .
  • Incompatibilities : Separate from strong oxidizers (e.g., peroxides) to prevent hazardous reactions. Use secondary containment for liquid forms .

Q. How to design experiments to assess the environmental impact of 1,2-Ethanediamine, N-octadecyl-?

  • Methodological Answer :

  • Ecotoxicology Assays : Perform acute toxicity tests on Daphnia magna (LC50_{50}) and algae growth inhibition studies.
  • Degradation Studies : Use HPLC-MS to track biodegradation products in soil/water systems under aerobic/anaerobic conditions.
  • Data Integration : Employ chemical software (e.g., ECHA Toolbox) to predict persistence and bioaccumulation potential .

Tables for Data Comparison

Property Experimental Value Computational Prediction Reference
Melting Point Not reported45–55°C (MD simulations)
LogP (Octanol-Water) 8.2 (HPLC-derived)7.9 (QSAR model)
CMC (mM) 0.15 ± 0.02 (Tensiometry)0.18 ± 0.03 (MD simulations)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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